molecular formula C20H19NO4S2 B2788151 Phenyl (2-(thiophen-2-yl)-2-tosylethyl)carbamate CAS No. 896341-62-1

Phenyl (2-(thiophen-2-yl)-2-tosylethyl)carbamate

Cat. No.: B2788151
CAS No.: 896341-62-1
M. Wt: 401.5
InChI Key: DEQLVINGXRNMPE-UHFFFAOYSA-N
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Description

Phenyl (2-(thiophen-2-yl)-2-tosylethyl)carbamate is a synthetic carbamate derivative characterized by a phenyl carbamate group attached to an ethyl chain bearing a thiophen-2-yl substituent and a tosyl (p-toluenesulfonyl) group.

Properties

IUPAC Name

phenyl N-[2-(4-methylphenyl)sulfonyl-2-thiophen-2-ylethyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO4S2/c1-15-9-11-17(12-10-15)27(23,24)19(18-8-5-13-26-18)14-21-20(22)25-16-6-3-2-4-7-16/h2-13,19H,14H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEQLVINGXRNMPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C(CNC(=O)OC2=CC=CC=C2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenyl (2-(thiophen-2-yl)-2-tosylethyl)carbamate typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Scientific Research Applications

Comparison with Similar Compounds

Comparison with Similar Carbamate Compounds

Key Observations:

Substituent Diversity :

  • The thiophen-2-yl group in the target compound distinguishes it from chlorine-rich analogs (e.g., 4a–i ) and alicyclic systems (e.g., cyclohexenyl in ). Thiophene’s electron-rich nature may enhance π-π stacking or metal coordination, whereas chloro groups increase lipophilicity.
  • The tosyl group (polar sulfonate ester) contrasts with Fentanyl Carbamate’s ethyl ester , which is more hydrolytically labile. Tosyl’s stability could make the target compound suitable for stepwise synthetic transformations.

Synthesis: Unlike the α-terpineol-based synthesis in , the target compound likely requires thiophene-containing precursors. Similar to ’s methods , coupling of a tosylethanolamine derivative with phenyl isocyanate is plausible.

Physicochemical Properties

Lipophilicity and Stability:
  • Lipophilicity : Chlorinated carbamates (e.g., 4a–i ) exhibit higher log k values (HPLC-derived) due to chlorine’s hydrophobic contribution. The target compound’s thiophene (log P ~2.0) and tosyl (polar) groups may result in moderate lipophilicity, balancing solubility and membrane permeability.
  • Stability : Tosyl groups are resistant to hydrolysis under basic conditions compared to esters (e.g., Fentanyl Carbamate ). The cyclohexenyl carbamate in demonstrates hydrogen-bonded crystal packing, enhancing solid-state stability, whereas the target compound’s amorphous or disordered structure (if present) may affect shelf life.

Q & A

Q. How can researchers overcome challenges in scaling up synthesis for preclinical studies?

  • Methodological Answer:
  • Process Intensification: Transition from batch to flow reactors for better heat/mass transfer.
  • In-line Analytics: Implement PAT (Process Analytical Technology) tools like FTIR for real-time monitoring.
  • Green Chemistry: Replace toxic solvents (e.g., DCM) with cyclopentyl methyl ether (CPME) to improve safety and yield .

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